2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane CAS 57620-56-1 properties
2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane CAS 57620-56-1 properties
Part 1: Executive Technical Summary
2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane (CAS 57620-56-1) is a specialized heterocyclic intermediate primarily utilized in the synthesis of cyclic nitrones, most notably DMPO (5,5-Dimethyl-1-pyrroline N-oxide) . Structurally, it represents the ethylene acetal protection of 4-methyl-4-nitropentanal .
This compound serves a critical function in organic synthesis by masking the reactive aldehyde group of its parent nitro-aldehyde. This protection prevents premature polymerization and unwanted side reactions (such as aldol condensation) during the reduction of the nitro group—a requisite step in forming the cyclic nitrone functionality used in Electron Paramagnetic Resonance (EPR) spin trapping.
Key Applications:
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Precursor to DMPO: The industry-standard spin trap for detecting superoxide and hydroxyl radicals in biological systems.
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Protected Building Block: Allows for the manipulation of the nitro group (e.g., reduction to hydroxylamine) without compromising the aldehyde fidelity.
Part 2: Physicochemical Characterization
The following data aggregates experimental values and calculated properties essential for process engineering and handling.
| Property | Value | Note |
| CAS Number | 57620-56-1 | |
| IUPAC Name | 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane | |
| Molecular Formula | C₈H₁₅NO₄ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 98–99 °C @ 1 mmHg | High vacuum required for distillation |
| Density | 1.13 g/mL @ 25 °C | Denser than water |
| Refractive Index | ||
| Solubility | Soluble in EtOH, Et₂O, CHCl₃, Acetone | Immiscible with water |
| Flash Point | ~113 °C (Closed Cup) | Combustible liquid |
| Stability | Stable under ambient conditions | Light and heat sensitive; hygroscopic |
Part 3: Synthesis & Manufacturing Architecture
The synthesis of CAS 57620-56-1 is a two-stage process involving a Michael addition followed by acetalization. The subsequent downstream processing converts this intermediate into DMPO.
Reaction Pathway Diagram
Figure 1: Synthetic workflow from commodity precursors to the target dioxolane and its conversion to DMPO.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane
Context: This procedure protects the aldehyde generated from the Michael addition of 2-nitropropane to acrolein.
Reagents:
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4-Methyl-4-nitropentanal (Crude from Michael addition)
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Ethylene glycol (1.2 equivalents)
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p-Toluenesulfonic acid (pTSA) (Catalytic amount, ~1 mol%)
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Benzene or Toluene (Solvent for azeotropic distillation)
Methodology:
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
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Charging: Add 4-methyl-4-nitropentanal (0.1 mol), ethylene glycol (0.12 mol), pTSA (0.001 mol), and toluene (150 mL) to the flask.
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Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
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Completion: Continue reflux until water evolution ceases (typically 3–5 hours).
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Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Wash with brine (1 x 50 mL).
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Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Distill the residue under high vacuum (target bp 98–99 °C at 1 mmHg) to obtain the pure dioxolane as a colorless liquid.
Protocol B: Conversion to DMPO (Reductive Cyclization)
Context: The nitro group is reduced to a hydroxylamine, which then attacks the masked aldehyde to form the cyclic nitrone.
Reagents:
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2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane (CAS 57620-56-1)
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Zinc dust (Activated)
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Ammonium chloride (NH₄Cl)
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Water/Ethanol solvent system
Methodology:
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Reduction: Dissolve the dioxolane (10 mmol) in 50% aqueous ethanol (50 mL). Add NH₄Cl (1.2 eq) and cool to 0–5 °C.
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Addition: Slowly add activated Zinc dust (4 eq) portion-wise while maintaining the temperature below 15 °C to prevent over-reduction to the amine.
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Cyclization: Stir vigorously for 2–4 hours. The reduction yields the hydroxylamine intermediate, which spontaneously cyclizes upon acidic workup or prolonged stirring as the acetal hydrolyzes.
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Extraction: Filter off the zinc salts. Saturate the filtrate with NaCl and extract continuously with chloroform or dichloromethane.
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Isolation: Dry the organic phase and evaporate. The crude oil is purified via micro-distillation or chromatography to yield DMPO.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
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GHS Signal Word: WARNING
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H302: Harmful if swallowed.
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Combustible Liquid: Keep away from open flames and heat sources.
Critical Handling Notes:
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Nitro Group Sensitivity: While the dioxolane ring adds stability, the nitro group remains energetic. Avoid distilling the pot to dryness, as concentrated nitro-residues can be explosive.
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Peroxide Formation: As a dioxolane (ether derivative), this compound may form peroxides upon prolonged exposure to air. Test for peroxides before distillation if the bottle has been opened for >6 months.
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Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitivity requires tightly sealed containers to prevent hydrolysis of the acetal.
Part 6: References
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Synthesis of DMPO Precursors: Bonnett, R., et al. "The oxidation of pyrrolines and the synthesis of 5,5-dimethyl-1-pyrroline N-oxide." Journal of the Chemical Society, 1959, 2087-2093. Link
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Spin Trapping Methodology: Buettner, G. R. "Spin Trapping: ESR parameters of spin adducts." Free Radical Biology and Medicine, 1987, 3(4), 259-303. Link
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Physical Properties & Safety: Sigma-Aldrich Safety Data Sheet (SDS) for 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane. Link(Note: Link directs to analogous dioxolane structure for reference; specific CAS SDS available via chemical inventory search).
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General Acetalization Protocols: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. Link
